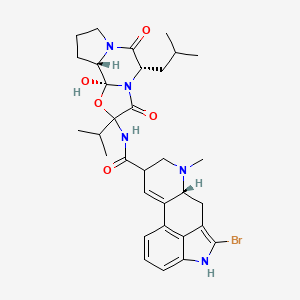
1,6-Dibromo-2,5-hexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dibromo-2,5-hexanedione is a specialty chemical with the molecular formula C6H8Br2O2 and a molecular weight of 271.93 g/mol . It is a versatile building block used in various chemical reactions and research applications. This compound is known for its role as a reagent in the synthesis of other compounds and its utility in synthetic organic chemistry and natural product synthesis .
準備方法
Synthetic Routes and Reaction Conditions
1,6-Dibromo-2,5-hexanedione can be synthesized through various methods. One common approach involves the dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source . This reaction proceeds under mild conditions without the need for a catalyst or external oxidant, resulting in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of bromine and other reagents to achieve the desired dibromination. The specific conditions and reagents used may vary depending on the scale and desired purity of the final product .
化学反応の分析
Types of Reactions
1,6-Dibromo-2,5-hexanedione undergoes various types of chemical reactions, including:
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using this compound as the acylating agent.
Grignard Reactions: The compound can react with Grignard reagents to form new carbon-carbon bonds.
Aldol Condensation: It can participate in aldol condensation reactions to form β-hydroxy ketones.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, Grignard reagents, and various catalysts. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, Friedel-Crafts acylation yields acylated aromatic compounds, while Grignard reactions produce new carbon-carbon bonded compounds .
科学的研究の応用
1,6-Dibromo-2,5-hexanedione has a wide range of scientific research applications, including:
Synthetic Organic Chemistry: It is used as a reagent for the synthesis of various organic compounds.
Natural Product Synthesis: The compound is valuable in the synthesis of natural products and complex molecules.
Biological Research: It serves as a potent and selective activator for isoenzymes VA and VII of carbonic anhydrase, making it useful in enzymatic studies.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 1,6-Dibromo-2,5-hexanedione involves its interaction with specific molecular targets. For example, it acts as an activator for isoenzymes VA and VII of carbonic anhydrase by binding to the active site and enhancing enzymatic activity. The exact molecular pathways involved in its effects may vary depending on the specific application and target enzyme.
類似化合物との比較
Similar Compounds
Similar compounds to 1,6-Dibromo-2,5-hexanedione include other dibromoalkanes and diketones, such as:
1,2-Dibromoethane: A simple dibromoalkane used in organic synthesis.
2,5-Hexanedione: A related diketone with different reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic chemistry. Its ability to selectively activate certain isoenzymes also sets it apart from other similar compounds.
特性
分子式 |
C6H8Br2O2 |
|---|---|
分子量 |
271.93 g/mol |
IUPAC名 |
1,6-dibromohexane-2,5-dione |
InChI |
InChI=1S/C6H8Br2O2/c7-3-5(9)1-2-6(10)4-8/h1-4H2 |
InChIキー |
FBCJIELYNSWMET-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)CBr)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


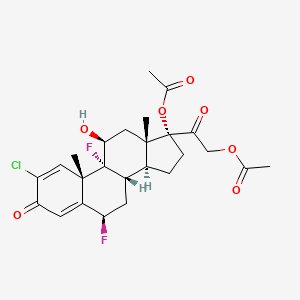
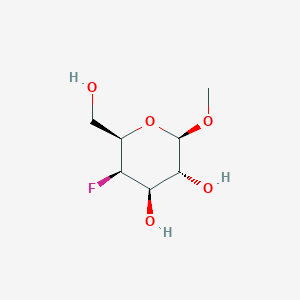
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)


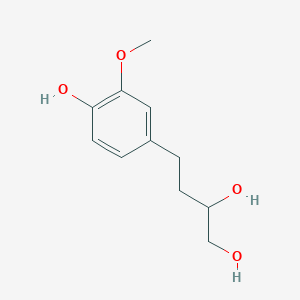

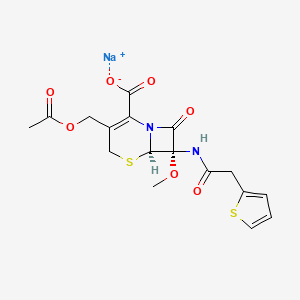

![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)

